molecular formula C13H18BrFN2O B1528993 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine CAS No. 1704081-41-3

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine

Cat. No.: B1528993
CAS No.: 1704081-41-3
M. Wt: 317.2 g/mol
InChI Key: KUTPHUOSWXHTGQ-UHFFFAOYSA-N
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Description

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromo and fluoro substituent on the phenoxy group, which is linked to an ethyl chain attached to a methylpiperazine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 4-Bromo-2-fluorophenol: This can be achieved through halogenation reactions where fluorine and bromine are introduced to the phenol ring.

    Formation of 4-Bromo-2-fluorophenoxyethyl bromide: This intermediate is synthesized by reacting 4-Bromo-2-fluorophenol with ethylene bromide under basic conditions.

    Nucleophilic Substitution: The final step involves the reaction of 4-Bromo-2-fluorophenoxyethyl bromide with 4-methylpiperazine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by other aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethyl derivatives, while coupling reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The piperazine ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine
  • 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine
  • 1-(2-(4-Fluoro-2-methylphenoxy)ethyl)-4-methylpiperazine

Uniqueness

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine is unique due to the specific combination of bromo and fluoro substituents on the phenoxy group. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c1-16-4-6-17(7-5-16)8-9-18-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPHUOSWXHTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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